Hsd17B13-IN-80

HSD17B13 inhibition NAFLD NASH

Select HSD17B13-IN-80 (CAS 2770247-42-0) for its uniquely positioned moderate inhibition window (IC50 ≤0.1 µM) that enables dose-response characterization without full target ablation. Its value is amplified by commercially available deuterated internal standards (-d2, -d3) from the same source, empowering robust isotope-dilution LC-MS/MS quantification. As a structurally disclosed benchmark from the Inipharm quinazolinone series, it is ideal for SAR and lead optimization. Choose this compound for reproducible, analytically rigorous NAFLD/NASH target validation studies where chemical identity and exposure measurement are critical.

Molecular Formula C25H18Cl2F3N3O3
Molecular Weight 536.3 g/mol
Cat. No. B12367912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-80
Molecular FormulaC25H18Cl2F3N3O3
Molecular Weight536.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C25H18Cl2F3N3O3/c1-12-7-8-19(32-23(35)15-9-17(26)22(34)18(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-16(14)25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)
InChIKeyVWLKLPGOFPETDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-80 for NAFLD/NASH Research: Compound Profile and Procurement Baseline


HSD17B13-IN-80 (CAS 2770247-42-0, C25H18Cl2F3N3O3, MW 536.3) is a synthetic small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated enzyme genetically validated as a therapeutic target for nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) . The compound inhibits HSD17B13 enzymatic activity with an IC50 of ≤ 0.1 μM against estradiol as substrate [1]. HSD17B13-IN-80 is commercially available from multiple chemical biology vendors (e.g., MedChemExpress HY-163263, TargetMol T86672) exclusively for preclinical research applications [2].

HSD17B13-IN-80: Why Generic Substitution with Alternative HSD17B13 Inhibitors Is Not Advisable


Within the HSD17B13 inhibitor class, substantial divergence exists across key procurement-relevant parameters including potency, selectivity profile, deuterated analog availability, and developmental validation stage [1]. HSD17B13-IN-80, as Compound 151 from the Inipharm patent series (CN116194440A) [2], occupies a specific potency niche (IC50 ≤ 0.1 μM for estradiol) that differs markedly from ultra-potent probes such as BI-3231 (IC50 = 1 nM; Ki = 0.7 nM) [3] and clinical-stage candidates like INI-822 (Phase I) [4]. Furthermore, the availability of deuterated internal standards (HSD17B13-IN-80-d2 and -d3) provides unique analytical capabilities not present across all in-class compounds . Selection of a specific HSD17B13 inhibitor must therefore be guided by explicit experimental requirements—potency threshold, species cross-reactivity, analytical workflow integration, and intended translational relevance—rather than generic class membership.

HSD17B13-IN-80 Procurement Evidence: Quantitative Comparative Performance Data


HSD17B13-IN-80 Estradiol Inhibition Potency vs. BI-3231 and INI-678

HSD17B13-IN-80 exhibits an IC50 of ≤ 0.1 μM (≤ 100 nM) for inhibition of HSD17B13 using estradiol as substrate [1]. This potency positions it as a moderately potent tool compound, distinct from the ultra-potent chemical probe BI-3231 (IC50 = 1 nM for human HSD17B13; Ki = 0.7 nM) [2] and the structurally uncharacterized clinical candidate INI-822 (potency undisclosed in public domain). The 100-fold lower potency relative to BI-3231 may be advantageous for dose-response studies requiring a broader dynamic range or for evaluating partial inhibition phenotypes.

HSD17B13 inhibition NAFLD NASH IC50 estradiol potency

HSD17B13-IN-80 Deuterated Analog Availability vs. Non-Deuterated In-Class Inhibitors

HSD17B13-IN-80 is uniquely supported by two commercially available deuterated analogs: HSD17B13-IN-80-d2 (Compound 200) and HSD17B13-IN-80-d3 (Compound 179), both retaining equivalent inhibitory activity (IC50 < 0.1 μM for estradiol) . In contrast, many alternative HSD17B13 inhibitors—including BI-3231, INI-822, and INI-678—lack publicly available deuterated internal standards from major chemical biology vendors as of 2026 . This deuterated analog availability directly enables quantitative bioanalytical method development (LC-MS/MS) for pharmacokinetic, tissue distribution, and target engagement studies.

deuterated internal standard LC-MS quantitation analytical chemistry HSD17B13-IN-80-d2 HSD17B13-IN-80-d3

HSD17B13-IN-80 Defined Chemical Identity vs. INI-822 Undisclosed Structure

HSD17B13-IN-80 is fully structurally disclosed as Compound 151 in Inipharm's patent CN116194440A, with explicit molecular formula (C25H18Cl2F3N3O3), molecular weight (536.3 g/mol), and SMILES string publicly accessible [1]. In contrast, the clinical-stage comparator INI-822 (Inipharm's lead candidate, Phase I for NASH) has no publicly disclosed chemical structure, synthesis protocol, or molecular identity [2]. This structural transparency enables independent synthesis verification, purity assessment, and mechanistic interpretation that is impossible with undisclosed clinical compounds.

chemical identity structure disclosure patent reproducibility procurement transparency

HSD17B13-IN-80 in Patent-Validated Chemical Series vs. BI-3231 Probe Status

HSD17B13-IN-80 belongs to a defined quinazolinone-based chemical series explicitly claimed in Inipharm's patent applications (CN116194440A and WO2023/027741A1) for pharmaceutical compositions targeting liver disease [1]. The patent discloses multiple active analogs with varying substitution patterns, providing SAR context. BI-3231, while a highly potent chemical probe (IC50 = 1 nM), was developed primarily as a research tool and lacks the same depth of publicly disclosed medicinal chemistry optimization around pharmacokinetic and safety parameters [2].

patent chemical series SAR lead optimization HSD17B13 pharmaceutical composition

HSD17B13-IN-80 Optimal Research and Procurement Application Scenarios


Quantitative Bioanalytical Method Development for HSD17B13 Inhibitor Pharmacokinetics

HSD17B13-IN-80 is uniquely suited for laboratories establishing LC-MS/MS methods to quantify HSD17B13 inhibitors in biological matrices. The availability of both -d2 and -d3 deuterated internal standards enables robust, isotope-dilution quantitative workflows that are not currently feasible with structurally undisclosed clinical candidates (e.g., INI-822) or probes lacking deuterated analogs (e.g., BI-3231). Researchers can procure the unlabeled parent compound and matched deuterated internal standard from the same vendor (MedChemExpress HY-163263 series), ensuring analytical consistency [1].

Moderate-Potency Tool Compound for Dose-Response and Partial Inhibition Studies

With an IC50 of ≤ 0.1 μM for estradiol , HSD17B13-IN-80 provides a moderate inhibition window distinct from ultra-potent probes such as BI-3231 (IC50 = 1 nM) [1]. This potency profile is advantageous for experiments requiring a broader dynamic range for dose-response curve characterization, for evaluating the functional consequences of partial versus complete target engagement, or for studies where maximal inhibition may produce confounding cytotoxicity. Researchers seeking to titrate HSD17B13 inhibition rather than fully ablate enzymatic activity should prioritize HSD17B13-IN-80 over more potent alternatives.

SAR and Lead Optimization Studies Building on a Patent-Validated Chemical Series

HSD17B13-IN-80 serves as a defined reference point within Inipharm's disclosed quinazolinone-based HSD17B13 inhibitor series (CN116194440A) . Laboratories engaged in structure-activity relationship (SAR) exploration, scaffold hopping, or lead optimization can use HSD17B13-IN-80 as a benchmark compound against which to evaluate novel analogs. The public disclosure of synthesis methodology, molecular identity, and pharmaceutical compositions [1] provides a foundation for iterative medicinal chemistry efforts that is absent for structurally undisclosed comparators such as INI-822.

Preclinical NAFLD/NASH Target Validation Requiring Analytical Traceability

For academic or industry laboratories conducting target validation studies in NAFLD/NASH models, HSD17B13-IN-80 offers a combination of defined chemical identity, moderate potency suitable for in vitro profiling, and analytical toolkit support via deuterated analogs . This combination enables rigorous experimental documentation—from compound identity verification through exposure measurement—that is essential for reproducible science. Unlike clinical-stage compounds with restricted access or undisclosed structures, HSD17B13-IN-80 is commercially available to all qualified research institutions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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